molecular formula C21H22N4O3 B5953780 2-[4-[[(E)-(3,4-dimethoxyphenyl)methylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol

2-[4-[[(E)-(3,4-dimethoxyphenyl)methylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol

Cat. No.: B5953780
M. Wt: 378.4 g/mol
InChI Key: TZZTXTXMQQZMAS-LPYMAVHISA-N
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Description

2-[4-[[(E)-(3,4-dimethoxyphenyl)methylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenol group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[(E)-(3,4-dimethoxyphenyl)methylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol typically involves multiple steps. One common method is the Schiff base reaction, where an aldehyde reacts with an amine to form an imine. In this case, 3,4-dimethoxybenzaldehyde reacts with 4-amino-6-methyl-2-phenolpyrimidine under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods can vary depending on the scale and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-[[(E)-(3,4-dimethoxyphenyl)methylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-[4-[[(E)-(3,4-dimethoxyphenyl)methylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-[[(E)-(3,4-dimethoxyphenyl)methylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[[(E)-(3,4-dimethoxyphenyl)methylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-[[(E)-(3,4-dimethoxyphenyl)methylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-14-11-20(24-21(23-14)16-7-5-6-8-17(16)26)25(2)22-13-15-9-10-18(27-3)19(12-15)28-4/h5-13,26H,1-4H3/b22-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZTXTXMQQZMAS-LPYMAVHISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)N(C)N=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)N(C)/N=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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